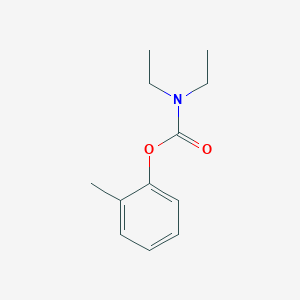

2-Methylphenyl Diethylcarbamate

描述

Structure

3D Structure

属性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC 名称 |

(2-methylphenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

InChI 键 |

DVFCHLHLTCEVNB-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)C(=O)OC1=CC=CC=C1C |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Methylphenyl Diethylcarbamate Analogs

Advanced Approaches to O-Carbamate Formation

The formation of the O-carbamate linkage is a critical step in the synthesis of 2-methylphenyl diethylcarbamate. Traditional methods often rely on hazardous reagents like phosgene (B1210022). Consequently, the development of safer and more versatile alternatives has been a major focus of chemical research.

Non-Phosgene Methodologies for Carbamate (B1207046) Synthesis

The avoidance of phosgene has spurred the development of numerous alternative strategies for carbamate synthesis. One-pot procedures that generate carbamoyl (B1232498) chlorides in situ from an amine and a phosgene equivalent, followed by reaction with a phenol (B47542), offer a safer approach. For instance, the reaction of diethylamine (B46881) with a phosgene surrogate in the presence of a base, followed by the addition of 2-methylphenol (o-cresol), can yield this compound.

Another significant advancement is the use of coupling reagents to facilitate the condensation of an amine, carbon dioxide, and a phenol. Propanephosphonic acid anhydride (B1165640) (T3P®) has emerged as a powerful reagent in this context. This method allows for the benign synthesis of O-aryl carbamates from primary or secondary amines, atmospheric CO2, and phenols at room temperature. rsc.orgresearchgate.net The reaction proceeds by the activation of the in situ formed carbamic acid by T3P®, followed by nucleophilic attack of the phenoxide.

| Amine | Phenol | Coupling Reagent | Solvent | Temperature | Yield (%) | Reference |

| Diethylamine | 2-Methylphenol | T3P® | Acetonitrile | Room Temp. | High | rsc.orgresearchgate.net |

| Various primary amines | Various phenols | T3P® | Acetonitrile | Room Temp. | 45-95 | rsc.orgresearchgate.net |

Table 1: T3P®-Mediated Synthesis of O-Aryl Carbamates.

Carbon Dioxide as a C1 Reagent in Carbamate Synthesis

The use of carbon dioxide (CO2) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis is a highly attractive green chemistry approach. rsc.org These methods typically involve the reaction of an amine and CO2 to form a carbamic acid or a carbamate salt, which is then reacted with an electrophile to generate the final product.

One strategy involves a three-component coupling of an amine, CO2, and an alkyl or aryl halide. organic-chemistry.org For the synthesis of this compound, this would involve reacting diethylamine and CO2 to form a diethylcarbamate salt, which would then be coupled with a suitable 2-methylphenyl-based electrophile.

Dual nickel photocatalysis has recently been developed for the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under mild conditions. organic-chemistry.org This method utilizes visible light to drive the catalytic cycle, allowing the reaction to proceed at ambient pressure and temperature. This approach could be applied to the synthesis of this compound using 2-methylphenyl iodide or bromide, diethylamine, and CO2.

| Aryl Halide | Amine | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| 4-Iodobenzotrifluoride | Morpholine | Ni(dtbbpy)Br2 / 4DPAPN-tBu | DMF | Visible light, RT | 78 | organic-chemistry.org |

| Various Aryl Iodides/Bromides | Various Secondary Amines | Ni(dtbbpy)Br2 / Photocatalyst | DMF | Visible light, RT | 45-92 | masterorganicchemistry.com |

Table 2: Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from CO2.

Targeted Synthesis of Substituted Aryl Carbamates

The synthesis of analogs of this compound, with various substituents on the aromatic ring or modifications of the alkyl groups on the nitrogen, is crucial for structure-activity relationship studies. Several synthetic strategies can be employed for this purpose.

Condensation Reactions in Carbamate Formation

Direct condensation reactions offer a straightforward route to substituted aryl carbamates. As mentioned earlier, the use of coupling reagents like T3P® allows for the condensation of variously substituted phenols with diethylamine and CO2 to produce a range of substituted this compound analogs. rsc.orgresearchgate.net The scope of this reaction is broad, tolerating a variety of functional groups on the phenol. epa.gov

Alternatively, one-pot methods involving the in situ formation of N-substituted carbamoyl chlorides from a secondary amine and a phosgene equivalent, followed by reaction with a substituted phenol, provide a versatile route to these compounds. masterorganicchemistry.com The acidity of the phenol plays a significant role in the reaction yield, with more acidic phenols generally giving better results. masterorganicchemistry.com

Catalytic Hydrogenation in Synthesis Pathways

Catalytic hydrogenation is a powerful tool in organic synthesis and can be employed in pathways leading to or modifying aryl carbamates. For instance, if a nitro group is present on the 2-methylphenyl ring of a precursor, it can be selectively reduced to an amino group by catalytic hydrogenation. This newly introduced amino group can then be further functionalized.

More directly, the carbamate group itself can be subjected to hydrogenation. The catalytic hydrogenation of O-aryl carbamates can lead to the cleavage of the C-O bond, yielding the corresponding phenol and a formamide, or further to an amine and methanol, depending on the catalyst and reaction conditions. organic-chemistry.org For example, the hydrogenation of N,N-dialkyl-O-aryl carbamates over certain catalysts can provide a route to the corresponding arene and N,N-dialkylformamide. While this is a cleavage reaction, understanding these pathways is crucial for the stability and further transformation of the target carbamates.

| Substrate | Catalyst | Solvent | Conditions | Products | Reference |

| Thioesters | Acridine-based Ruthenium complex | Dioxane | 135 °C, 20 bar H2 | Alcohols and Thiols | |

| Amides | Silver on γ-alumina | Toluene | 160 °C, 60 bar H2 | Alcohols and Amines |

Table 3: Examples of Catalytic Hydrogenation of Carbonyl Compounds.

Nucleophilic Addition Reactions in Aryl Carbamate Elaboration

Nucleophilic addition reactions are fundamental in organic chemistry and can be used to elaborate aryl carbamates. While the carbamate group itself is not typically a site for nucleophilic addition, the aromatic ring can be functionalized through such reactions, particularly if activated by electron-withdrawing groups.

A more relevant application is the palladium-catalyzed ortho-arylation of carbamate-protected phenols. The N,N-diethylcarbamoyl group can act as a directed metalating group, facilitating the introduction of substituents at the ortho position of the phenyl ring. For example, the palladium-catalyzed reaction of this compound with an aryl halide could lead to the introduction of an aryl group at the 6-position of the tolyl ring. This strategy provides a powerful method for synthesizing a variety of substituted analogs that would be difficult to access through other means.

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| Diethyl carbamate-protected estrone (B1671321) | Aryl iodide | Palladium catalyst | 2-Arylated estrone analog | Good |

Table 4: Palladium-Catalyzed Ortho-Arylation of a Carbamate-Protected Phenol.

Mechanistic Insights into Carbamate Synthesis

The synthesis of aryl carbamates, such as this compound, typically involves the reaction of a phenol (like o-cresol) with a carbamoyl chloride (like diethylcarbamoyl chloride). The underlying mechanisms of this transformation are influenced by catalysts and stereochemical factors.

Role of Specific Catalysts in Carbamate Bond Formation

The formation of the carbamate bond can be significantly accelerated through the use of specific catalysts. These catalysts enhance the reaction rate, often allowing for milder conditions and improved yields.

One of the most effective catalysts for this transformation is 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org DMAP functions as a hypernucleophilic acylation catalyst. The mechanism involves the initial reaction of DMAP with the electrophilic diethylcarbamoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting carbamoyl chloride. The subsequent nucleophilic attack by the phenoxide (from o-cresol) on this activated intermediate is rapid, leading to the formation of the this compound and regeneration of the DMAP catalyst. orientjchem.org This catalytic cycle not only speeds up the reaction but also minimizes side reactions, resulting in a cleaner product profile. orientjchem.org

Other catalysts have also been employed in carbamate synthesis. N-methylimidazole (NMI) can be used to accelerate the reaction, working through a similar mechanism to DMAP. organic-chemistry.org Metal-based catalysts, including tin compounds and indium triflate, have been shown to catalyze the synthesis of carbamates from alcohols and urea (B33335) or phenyl carbamate through transcarbamoylation. organic-chemistry.org Copper and palladium catalysts are particularly useful for cross-coupling reactions to form N-aryl carbamates from aryl halides and cyanates, where an alcohol traps the isocyanate intermediate. researchgate.net

| Catalyst | Catalytic Role | Relevant Reaction Type | Reference |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | Forms a highly reactive acylpyridinium intermediate, accelerating nucleophilic attack. | Acylation of alcohols/phenols with carbamoyl chlorides. | orientjchem.org |

| N-Methylimidazole (NMI) | Functions as a nucleophilic catalyst, similar to DMAP. | Carbamate synthesis via Lossen rearrangement. | organic-chemistry.org |

| Tin Compounds | Catalyzes transcarbamoylation between alcohols and phenyl carbamate. | Transcarbamoylation. | organic-chemistry.org |

| Copper (Cu) / Palladium (Pd) | Catalyzes cross-coupling of aryl halides with cyanates, followed by trapping with alcohols. | N-Arylation / C-N Coupling. | researchgate.net |

| Indium Triflate | Lewis acid catalyst for carbamate synthesis from alcohols and urea. | Carbamoylation of alcohols. | organic-chemistry.org |

Stereochemical Considerations in Carbamate Synthesis

When synthesizing carbamates from chiral starting materials, the stereochemical outcome of the reaction is a critical consideration. The mechanism of the carbamate bond formation dictates whether the stereochemistry at a chiral center is retained, inverted, or racemized.

For instance, the synthesis of carbamates from a chiral secondary alcohol can proceed through an S\N2 displacement mechanism. This pathway results in a complete inversion of the stereochemistry at the chiral carbon center. nih.gov This is observed in reactions where an alcohol is activated, for example under Mitsunobu conditions, and then displaced by a carbamic acid nucleophile. nih.gov

Chemical Derivatization for Analytical and Synthetic Utility

The carbamate functional group in this compound and its analogs can be exploited for various derivatization strategies. These modifications are performed to enhance analytical detection, enable chiral analysis, or to direct further synthetic transformations on the molecule.

Formation of Diastereomeric Carbamates for Chiral Analysis

A fundamental strategy for the analysis of chiral compounds involves their conversion into diastereomers. nih.gov If an analog of this compound were synthesized from a racemic alcohol, the resulting mixture of enantiomers would be indistinguishable by many standard analytical techniques like NMR or achiral chromatography.

To resolve and quantify the enantiomers, the racemic alcohol can be reacted with a chiral, enantiomerically pure derivatizing agent, such as a chiral isocyanate or carbamoyl chloride. This reaction produces a mixture of diastereomeric carbamates. Diastereomers, unlike enantiomers, have different physical and chemical properties. Consequently, they exhibit distinct signals in NMR spectra and can be separated by standard chromatographic techniques like HPLC or even flash chromatography. nih.govnsf.gov This allows for the quantification of the original enantiomeric ratio of the alcohol.

Acylation and Silylation Techniques for Analytical Enhancement

For analytical techniques like gas chromatography (GC), compounds must be sufficiently volatile and thermally stable. wiley.com Carbamates, particularly those with additional polar functional groups (e.g., -OH, -NH), may require derivatization to improve their chromatographic behavior.

Silylation is a common derivatization technique used to increase the volatility of analytes for GC-MS analysis. youtube.com Reagents such as N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace active hydrogen atoms on hydroxyl, amine, or thiol groups with a trimethylsilyl (B98337) (TMS) group. youtube.com This derivatization blocks polar interactions, reduces the boiling point of the compound, and prevents thermal decomposition in the hot GC inlet, leading to sharper peaks and more sensitive detection. youtube.com

Acylation is another derivatization strategy. While silylation is primarily for GC, acylation can be used to introduce a chromophore (a light-absorbing group) into the molecule. This enhances detection by UV-Vis spectrophotometers used in High-Performance Liquid Chromatography (HPLC). For carbamates derived from primary or secondary amines (i.e., having an N-H bond), acylation of the nitrogen can also serve to create a more stable, less polar derivative.

| Technique | Reagent Example | Purpose | Primary Analytical Method | Reference |

|---|---|---|---|---|

| Silylation | MSTFA (N-methyl-trimethylsilyltrifluoroacetamide) | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. | Gas Chromatography (GC-MS) | youtube.com |

| Acylation | Acetyl Chloride, Benzoyl Chloride | Introduces a chromophore for UV detection or protects N-H groups. | High-Performance Liquid Chromatography (HPLC) | acs.org |

| Diastereomer Formation | Chiral Isocyanate | Enables separation and quantification of enantiomers. | NMR, HPLC | nih.govnsf.gov |

Regioselective Derivatization of Substituted Aryl Systems

The carbamate group can function as a powerful directing group in organic synthesis, enabling regioselective functionalization of the aromatic ring to which it is attached. This is particularly valuable for creating complex substituted aryl systems that would be difficult to access otherwise.

It has been demonstrated that a carbamate group on a phenol can direct ortho-lithiation. caltech.edu In a multi-step sequence, the phenol is first converted to a diethylcarbamate. Treatment with a strong base like s-butyllithium in the presence of a chelating agent selectively removes a proton from the ortho position due to coordination with the carbamate's carbonyl oxygen. This lithiated intermediate can then be trapped with an electrophile, such as a silyl (B83357) chloride, to install a group exclusively at the C2 position. caltech.edu This directed ortho-silylation is a key step in a strategy to generate highly substituted arynes, which are versatile intermediates for constructing complex molecular scaffolds. caltech.edu This highlights the synthetic utility of the carbamate group beyond its role as a stable functional moiety, leveraging it to control reactivity at specific positions on the aromatic ring.

Reaction Mechanisms and Kinetic Studies of 2 Methylphenyl Diethylcarbamate Transformations

Nucleophilic Substitution Reactions Involving Carbamate (B1207046) Moieties

The carbamate moiety in 2-Methylphenyl Diethylcarbamate can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities. These reactions can proceed through different pathways, including those that directly involve the aromatic ring and those that are facilitated by the carbamate group itself.

Nucleophilic Aromatic Substitution (SNAr) Pathways

While the diethylcarbamate group is not a traditional activating group for classical nucleophilic aromatic substitution (SNAr), its electronic influence on the aromatic ring can be pertinent in specific contexts. Generally, SNAr reactions require the presence of strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the carbamate group's electronic character is more nuanced. However, in scenarios where the aromatic ring is further activated by other substituents or under specific reaction conditions, the potential for SNAr pathways exists.

It is important to note that direct SNAr reactions where the carbamate group itself acts as a leaving group are not commonly reported. Instead, the carbamate often serves to direct other reactions or is transformed in subsequent steps.

Intramolecular Rearrangements Facilitated by Carbamate Groups

The carbamate group is known to facilitate intramolecular rearrangements, most notably the anionic ortho-Fries rearrangement. uwindsor.ca This reaction involves the migration of the carbamoyl (B1232498) group to the ortho position of the aromatic ring. The process is typically initiated by deprotonation of the aromatic ring at the position ortho to the carbamate group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbonyl carbon of the carbamate. This rearrangement provides a valuable route to ortho-hydroxyaryl amides. uwindsor.ca

Another type of rearrangement involving carbamates is the Curtius rearrangement, where an acyl azide (B81097) is converted to an isocyanate, which can then be trapped by an alcohol to form a carbamate. nih.govwikipedia.org While not a direct rearrangement of this compound itself, this reaction is fundamental to the synthesis of many carbamates and highlights the versatile chemistry of this functional group. nih.gov

Directed Metalation Reactions (DMR) Mediated by Carbamate Directing Groups

The diethylcarbamate group is a powerful directed metalation group (DMG), capable of directing the deprotonation of the aromatic ring at the ortho position. nih.govacs.org This regioselectivity is a cornerstone of modern synthetic organic chemistry, allowing for the precise functionalization of aromatic compounds. nih.govacs.orgwikipedia.org

Directed ortho-Metalation (DoM) Chemistry of Aryl Carbamates

The Directed ortho-Metalation (DoM) reaction of aryl carbamates, including this compound, is a highly efficient method for introducing electrophiles specifically at the position adjacent to the carbamate group. nih.govacs.orgwikipedia.org The reaction is typically carried out using a strong organolithium base, such as sec-butyllithium (B1581126) or n-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). acs.orgacs.org The carbamate group coordinates to the lithium cation, positioning the base for selective deprotonation of the nearby ortho-proton. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to yield ortho-substituted products. acs.orgwikipedia.org

The general mechanism for the DoM of an aryl carbamate is outlined below:

Coordination of the organolithium reagent to the oxygen atom of the carbamate group. wikipedia.org

Deprotonation of the ortho-proton by the base to form a stable ortho-lithiated intermediate. wikipedia.org

Reaction of the aryllithium species with an electrophile to afford the ortho-functionalized product. wikipedia.org

| Electrophile | Product Functional Group | Reference |

|---|---|---|

| Iodine (I₂) | Iodo | acs.org |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) | uwindsor.ca |

| Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl (-SiMe₃) | uwindsor.ca |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | nih.gov |

| Aldehydes/Ketones | Hydroxyalkyl | thieme-connect.com |

The precise mechanism of the DoM reaction has been a subject of debate, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and Kinetically Enhanced Metalation (KEM). acs.org

Complex-Induced Proximity Effect (CIPE): This model posits that the reaction proceeds through the formation of a pre-reaction complex between the aryl carbamate and the organolithium reagent. acs.orgbaranlab.org This complexation brings the base into close proximity to the ortho-proton, facilitating its abstraction. baranlab.org Evidence for CIPE comes from kinetic studies and computational calculations that suggest the formation of stable intermediates. acs.org

Kinetically Enhanced Metalation (KEM): In contrast, the KEM model, proposed by Schleyer, suggests that a pre-reaction complex is not a prerequisite. acs.org Instead, the coordination of the lithium to the directing group is thought to occur along the reaction coordinate, leading to a kinetically favorable transition state for deprotonation without the formation of a distinct intermediate complex. acs.org

Both models agree that proton transfer is the rate-determining step, but they differ on the necessity of a pre-formed complex. acs.org

Kinetic studies have firmly established that the abstraction of the ortho-proton is the rate-determining step in the DoM of aryl carbamates. acs.org This step involves the breaking of a C-H bond and the formation of a C-Li bond. The rate of this proton transfer is significantly influenced by several factors, including the nature of the base, the solvent, and the presence of additives like TMEDA. The process of proton transfer can be viewed as an acid-base reaction where the organolithium acts as the base and the ortho-proton of the aryl carbamate acts as the acid. masterorganicchemistry.com

Complexation Preceding Deprotonation in Metalation Processes

The metalation of aryl carbamates, such as this compound, is a cornerstone of directed ortho metalation (DoM) strategies. A critical feature of these reactions is the initial formation of a complex between the organolithium reagent and the carbamate's carbonyl group. This phenomenon, known as the Complex-Induced Proximity Effect (CIPE), is crucial for the regioselectivity of the subsequent deprotonation.

In the case of related N,N-dialkyl carboxamides, studies on LDA-mediated metalation propose that the process begins with an initial complexation between the base and the amide. nih.gov This pre-lithiation complex serves to position the organolithium base in close proximity to the intended proton abstraction site, typically the ortho-aromatic proton. This directed abstraction is significantly more efficient than random deprotonation. For the lithiation of aryl carbamates by lithium diisopropylamide (LDA), the mechanism often involves LDA dimers as the active metalating species. nih.govnih.gov The carbamate substrate coordinates to the lithium atoms within the dimer, facilitating a proton transfer from the ortho position to one of the diisopropylamide ligands. This complexation step is a key determinant of the reaction's rate and regiochemical outcome. nih.gov

Autocatalysis in Organolithium-Mediated Reactions

Kinetic studies of the ortholithiation of certain aryl carbamates have unveiled complex reaction profiles, including evidence of autocatalysis. Autocatalysis in this context refers to a phenomenon where a product of the reaction accelerates the rate of the reaction itself. For the LDA-mediated ortholithiation of 3-fluorophenyl-N,N-diisopropyl carbamate, a model system that provides insight into the behavior of compounds like this compound, the reaction displays unusual rate behavior. nih.govnih.gov

The process is characterized by two critical rate-limiting steps:

An initial, slower metalation of the aryl carbamate by an LDA dimer. nih.gov

A subsequent, rate-limiting condensation of the newly formed aryllithium product with another LDA dimer. nih.gov

Table 1: Key Species in the Autocatalytic Ortholithiation of Aryl Carbamates

| Species | Role in Reaction | Citation |

| Aryl Carbamate | Starting material | nih.govnih.gov |

| LDA Dimer | Initial metalating agent | nih.govnih.gov |

| Aryllithium | Product of initial metalation; precursor to catalyst | nih.govnih.gov |

| LDA-Aryllithium Mixed Dimer | Highly reactive species; autocatalyst | nih.govnih.gov |

Anionic ortho-Fries (AoF) Rearrangements

The Anionic ortho-Fries (AoF) rearrangement is a powerful transformation of O-aryl carbamates, including derivatives like this compound. This reaction involves a 1,3-oxygen-to-carbon migration of the carbamoyl group. organic-chemistry.orgrsc.org The process is initiated by a directed ortho-metalation, as described previously, to form an aryllithium intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the lithiated carbon onto the carbonyl carbon of the carbamate group. organic-chemistry.orgresearchgate.net

The rearrangement yields synthetically valuable ortho-hydroxyaryl amides (salicylamides). researchgate.net The reaction is highly regioselective due to the initial directed metalation step. organic-chemistry.orgrsc.org Various organolithium bases can be employed, with choices often depending on the substrate's steric and electronic properties. For standard phenol (B47542) carbamates, LDA is often sufficient, while more sterically hindered substrates may require stronger bases like sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org

The AoF rearrangement is not limited to carbamoyl groups; related anionic migrations of silyl (B83357), sulfur, and phosphorus-based groups have also been developed. rsc.org These reactions provide a convenient and regiocontrolled route to a wide range of ortho-functionalized aromatic compounds. rsc.orguwa.edu.au

Directed Remote Metalation (DreM) Strategies

While the carbamate group is a powerful director for ortho-metalation, it can also facilitate deprotonation at more distant positions in certain molecular architectures, a process known as directed remote metalation (DreM). nih.gov This strategy allows for regioselective functionalization of positions that are not immediately adjacent to the directing group, such as the C-2' position in biphenyl (B1667301) systems. nih.gov

In the LDA-mediated metalation of N,N-dialkylbiphenyl-2-carboxamides, a competition exists between ortho-lithiation at the C-3 position and remote lithiation at the C-2' position. nih.gov The mechanism involves an equilibrium between the ortho-lithiated and remote-lithiated species. The outcome of the reaction can be controlled by the reaction conditions. For instance, trapping the initial kinetic product with an electrophile like chlorotrimethylsilane (B32843) (TMSCl) can favor the ortho-functionalized product. nih.gov In the absence of such a trap, the system can equilibrate, and subsequent intramolecular reactions, such as cyclization to form fluorenones, can occur from the remote-lithiated intermediate. nih.gov The driving forces and mechanisms behind DreM are complex and extend beyond the simple CIPE model, involving considerations of thermodynamic stability of intermediates and transition states. nih.gov

Radical-Mediated Pathways Involving Carbamate Structures

Beyond ionic transformations, the carbamate moiety can participate in or influence a variety of radical-mediated reactions. These pathways involve the generation and reaction of free radical intermediates.

Homolytic Fission in Carbamate Derivatives

Homolytic fission, or homolysis, is the cleavage of a covalent bond where each of the resulting fragments retains one of the bonding electrons, leading to the formation of two radicals. byjus.comyoutube.com This process typically requires an input of energy, such as heat or ultraviolet (UV) light. byjus.com

In the context of carbamate chemistry, specific derivatives have been designed to undergo controlled homolytic fission. For example, oxime carbamates can be photolytically cleaved at the N–O bond. acs.org This scission generates a carbamoyloxyl radical and an iminyl radical. The carbamoyloxyl radicals themselves can be unstable and may further dissociate to produce aminyl radicals and carbon dioxide. acs.org This strategy provides a reliable method for generating aminyl and iminyl radicals, which are valuable intermediates for further synthetic transformations. acs.org The ease of fission is related to the bond dissociation energy; weaker bonds, such as the N-O bond in these designed precursors, can be broken under relatively mild conditions. byjus.comacs.org

Radical Cyclization Reactions

Radical intermediates generated from or adjacent to carbamate structures can undergo intramolecular cyclization reactions to form a variety of cyclic compounds. These reactions are a powerful tool for constructing ring systems in organic synthesis.

Several modes of radical cyclization involving carbamates have been reported:

Cyclization of N-allylcarbamoyloxyl radicals: Photolytically generated N-allylcarbamoyloxyl radicals have been shown to undergo 5-exo cyclization to form oxazolidin-2-onylmethyl radicals. acs.org

Cyclization of axially chiral carbamates: Axially chiral N-aryl carbamates can undergo radical cyclization with a high degree of chirality transfer, providing stereocontrolled access to products like substituted dihydroindoles. acs.org

Transition Metal-Catalyzed Cyclizations: A method utilizing transition metal-hydrogen atom transfer (TM-HAT) and radical-polar crossover has been developed for the dealkylative cyclization of alkenyl carbamates. This catalytic approach allows for the synthesis of important cyclic carbamates like oxazolidinones and even medium-sized rings. chemrxiv.org

Ring Contraction: In specific systems, radical reactions can lead to ring contractions. For instance, the reduction of a bicyclic carbamate under free-radical conditions has been observed to effect a stereoselective ring contraction to an oxazolidinone. nih.gov

These cyclizations highlight the versatility of the carbamate group in radical chemistry, enabling the synthesis of complex heterocyclic structures. acs.orgchemrxiv.org

Hydrolysis and Degradation Mechanisms of this compound

The transformation of this compound in aqueous environments is primarily governed by hydrolysis, a chemical process of decomposition involving water. The rate and pathway of this degradation are significantly influenced by the pH of the solution and the presence of catalysts. Carbamates, as a class of compounds, are known to undergo hydrolysis through several mechanisms, including general base catalysis and nucleophilic catalysis.

General Base Catalysis in Carbamate Hydrolysis

General base catalysis is a significant pathway for the hydrolysis of carbamates, particularly in alkaline conditions. clemson.edu This mechanism involves a base abstracting a proton from a water molecule, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the carbamate.

For N-substituted carbamates like this compound, which has two ethyl groups on the nitrogen atom, the likely mechanism is a bimolecular acyl-oxygen cleavage (BAc2) pathway. In this process, a hydroxide (B78521) ion or another general base attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.govresearchgate.net The subsequent collapse of this intermediate results in the cleavage of the ester bond, yielding 2-methylphenol (o-cresol) and diethylcarbamic acid. The diethylcarbamic acid is unstable and further decomposes to diethylamine (B46881) and carbon dioxide. dss.go.th

The rate of this reaction is dependent on the concentration of the base. clemson.edu Studies on similar N,N-disubstituted carbamates have shown that the formation of the tetrahedral intermediate is often the rate-determining step. clemson.edu The presence of the electron-donating methyl group on the phenyl ring of this compound may slightly decrease the electrophilicity of the carbonyl carbon, potentially influencing the rate of hydrolysis compared to unsubstituted phenyl carbamates.

A competing mechanism in alkaline hydrolysis for primary and secondary carbamates (those with at least one hydrogen on the nitrogen) is the E1cB (Elimination-Conjugate Base) mechanism. researchgate.net However, for a tertiary carbamate like this compound, this pathway is not possible due to the absence of a proton on the nitrogen atom.

Nucleophilic Catalysis in Carbamate Hydrolysis

Nucleophilic catalysis involves the direct attack of a nucleophile on the carbonyl carbon of the carbamate, forming a reactive intermediate that is more susceptible to hydrolysis than the original molecule. This process can be facilitated by various nucleophiles present in the environment.

The reactivity of the carbamate towards nucleophilic attack is influenced by the electrophilicity of its carbonyl carbon. nih.gov The electronic properties of the substituents on both the aryl and the amine moieties play a crucial role. In this compound, the diethylamino group is electron-donating, which can reduce the electrophilicity of the carbonyl carbon. Conversely, the 2-methylphenyl group's electronic influence will also modulate this reactivity.

Photodegradation Pathways of Carbamate Compounds

Photodegradation, the breakdown of molecules by light, is another important transformation pathway for carbamate compounds in the environment. nih.gov The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to bond cleavage and the formation of various photoproducts. nih.govscispace.com

Formation of Phenolic Products

A primary photodegradation pathway for aromatic carbamates is the cleavage of the ester C-O bond. nih.gov This homolytic or heterolytic cleavage results in the formation of a phenoxyl radical and a carbamoyl radical, or a phenol and an isocyanate, respectively. In the case of this compound, this would lead to the formation of 2-methylphenol. dss.go.th This initial cleavage is a key step observed in the photolysis of many carbamate pesticides. dss.go.thnih.gov The resulting phenolic product can itself be photochemically active and undergo further degradation. dss.go.th

Photo-Fries Rearrangements

The Photo-Fries rearrangement is a characteristic photochemical reaction of aryl esters, including carbamates, upon exposure to UV light. usp.brwikipedia.org This reaction involves the migration of the acyl group (in this case, the diethylcarbamoyl group) from the phenolic oxygen to the aromatic ring, typically to the ortho and para positions relative to the hydroxyl group. usp.brwikipedia.orgsigmaaldrich.com

For this compound, a Photo-Fries rearrangement would lead to the formation of hydroxy-N,N-diethyl-methylbenzamides. Specifically, the diethylcarbamoyl group could migrate to the positions ortho and para to the newly formed hydroxyl group. This intramolecular rearrangement proceeds through a radical mechanism within a solvent cage. usp.br The efficiency and product distribution of the Photo-Fries rearrangement can be influenced by factors such as the solvent and the presence of substituents on the aromatic ring. dtic.mil

A model for the Photo-Fries rearrangement suggests the involvement of three electronic states: an initial absorbing ππ* state, a pre-dissociative nπ* state, and a dissociative πσ* state along which the bond cleavage occurs. barbatti.org

| Photodegradation Pathway | Description | Potential Products from this compound |

| Formation of Phenolic Products | Cleavage of the ester C-O bond upon UV irradiation. nih.gov | 2-Methylphenol, Diethylamine, Carbon Dioxide |

| Photo-Fries Rearrangement | Migration of the diethylcarbamoyl group to the aromatic ring. usp.br | Hydroxy-N,N-diethyl-methylbenzamides |

Aryloxy-Methylene Bond Homolysis

The cleavage of the aryloxy-methylene bond is a potential thermal or photochemical decomposition pathway for aryl carbamates like this compound. This process, known as homolysis, involves the symmetrical cleavage of the C-O bond, resulting in the formation of a 2-methylphenoxyl radical and a diethylcarbamoyl radical.

Mechanism of Homolysis:

This compound → 2-Methylphenoxyl Radical + Diethylcarbamoyl Radical

The stability of the resulting radicals plays a significant role in the feasibility of this pathway. The 2-methylphenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The presence of the methyl group in the ortho position can exert a modest electronic and steric influence on the radical's stability and reactivity. The diethylcarbamoyl radical's stability is influenced by the delocalization of the radical center with the lone pair of electrons on the nitrogen atom.

Kinetic Investigations of Carbamate Reactivity

Kinetic studies are fundamental to quantifying the rates of chemical reactions and elucidating their mechanisms. For this compound, such investigations would involve determining the rate law and the activation parameters for its decomposition or transformation reactions.

Rate Law Determination for Complex Carbamate Reactions

The rate law for a reaction provides a mathematical expression that relates the rate of reaction to the concentration of the reactants. For the decomposition of this compound, a hypothetical rate law could be expressed as:

Rate = k[this compound]^n

where 'k' is the rate constant and 'n' is the order of the reaction with respect to the carbamate. The reaction order 'n' would need to be determined experimentally by monitoring the concentration of the carbamate over time under controlled conditions.

For instance, studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that the reaction follows first-order kinetics (n=1). cdnsciencepub.com This indicates that the rate of decomposition is directly proportional to the concentration of the carbamate. It is plausible that the decomposition of this compound under specific conditions could also exhibit first-order behavior.

To illustrate how a rate law is determined, consider the following hypothetical data for the decomposition of this compound at a constant temperature:

| Time (s) | [this compound] (M) |

| 0 | 0.100 |

| 100 | 0.085 |

| 200 | 0.072 |

| 300 | 0.061 |

| 400 | 0.052 |

By plotting the natural logarithm of the concentration versus time, a linear relationship would confirm a first-order reaction, and the negative of the slope would yield the rate constant 'k'.

Activation Parameters from Temperature-Dependent Studies

The activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), provide crucial insights into the energy requirements and the molecular dynamics of a reaction. These parameters are determined by studying the effect of temperature on the rate constant, as described by the Arrhenius equation:

k = A * e^(-Ea/RT)

where 'R' is the ideal gas constant and 'T' is the absolute temperature.

By measuring the rate constant 'k' at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be constructed. The slope of this line is equal to -Ea/R, and the y-intercept is ln(A).

While specific activation parameters for the homolysis of this compound are not documented, studies on the thermal decomposition of other organic compounds provide a reference for the expected range of values. For example, the activation energy for the thermal decomposition of some polycyclic aromatic hydrocarbons can range from approximately 30 to 150 kJ/mol. It is reasonable to assume that the activation energy for the aryloxy-methylene bond homolysis in this compound would fall within a similar range, influenced by the specific bond dissociation energy of the C-O bond in this molecule.

Hypothetical kinetic data for the decomposition of this compound at various temperatures are presented in the table below to illustrate the determination of activation parameters.

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 400 | 1.5 x 10⁻⁴ |

| 420 | 4.5 x 10⁻⁴ |

| 440 | 1.2 x 10⁻³ |

| 460 | 3.0 x 10⁻³ |

An Arrhenius plot derived from such data would allow for the calculation of the activation energy, providing a quantitative measure of the energy barrier for the reaction.

Computational and Theoretical Investigations of this compound: A Literature Review

Despite a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies focusing on the chemical compound this compound were identified.

Therefore, it is not possible to provide a detailed article on its electronic, structural, or mechanistic properties based on the specified outline of quantum chemical calculations, mechanistic pathway elucidation, or computational modeling.

The field of computational chemistry, which utilizes methods like Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theories, is a powerful tool for understanding chemical structures and reactions. These methods allow for the calculation of molecular geometries, electronic properties, and spectroscopic parameters, as well as the exploration of reaction mechanisms through the identification of transition states and the mapping of potential energy surfaces.

However, the application of these sophisticated computational techniques is specific to the molecule under investigation. Research in this area is typically published in peer-reviewed journals, and the absence of such publications for this compound indicates that this particular compound has not been the subject of in-depth computational analysis, or at least, the results are not publicly accessible.

Further research would be required to generate the data needed to populate the requested sections on its computational and theoretical analysis. Such a study would involve:

Computational and Theoretical Investigations of 2 Methylphenyl Diethylcarbamate

Mechanistic Pathway Elucidation through Computational Modeling:

Analysis of Frontier Molecular Orbitals (FMOs):Examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the compound's reactivity, as these orbitals are key in chemical reactions.

Without dedicated research on 2-Methylphenyl Diethylcarbamate, any discussion under these headings would be purely speculative and would violate the requirement for scientifically accurate, source-based content.

Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic structure and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP surface would be characterized by several key features. The oxygen atom of the carbonyl group is expected to be the most electron-rich region, indicated by a deep red color on the MEP map. This region represents the primary site for electrophilic attack. Conversely, the hydrogen atoms of the ethyl groups and the aromatic ring will exhibit electron-deficient characteristics, appearing as blue regions on the map.

The charge distribution within the molecule is significantly influenced by the resonance of the carbamate (B1207046) group. The delocalization of the nitrogen lone pair into the carbonyl group creates a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. The 2-methylphenyl group, being an electron-donating group, will further influence the charge distribution across the aromatic ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can quantify the partial charges on each atom. This analysis is crucial for predicting the molecule's interaction with other polar molecules and its behavior in different solvent environments. The MEP and charge distribution analysis together provide a comprehensive picture of the molecule's reactivity and intermolecular interaction potential.

Conformational Analysis and Rotational Barriers

The carbamate functional group is known for its restricted rotation around the C–N bond due to the partial double bond character arising from amide resonance. This restricted rotation leads to the existence of different rotational isomers, or rotamers. In the case of N,N-disubstituted carbamates like this compound, the primary rotational barrier is associated with the rotation around the C(O)-N bond.

Theoretical methods, particularly DFT, are employed to calculate the energy profile of this rotation. By systematically changing the dihedral angle of the C(O)-N bond and calculating the energy at each step, the transition state for the rotation can be identified, and the height of the rotational barrier can be determined. For many carbamates, this barrier is in the range of 10-16 kcal/mol. The presence of the bulky 2-methylphenyl group and the two ethyl groups on the nitrogen atom will introduce steric hindrance that can affect the precise value of this barrier.

Computational studies on similar carbamates have shown that the N-aryl group can lower the rotational barrier compared to N-alkyl carbamates due to electronic effects. The electron-withdrawing or donating nature of substituents on the phenyl ring can further modulate this barrier.

The conformational preferences of carbamates and the energy barrier to rotation can be significantly influenced by the solvent environment. Solvents can stabilize or destabilize the ground states and the transition state of the rotation to different extents, thereby altering the rotational barrier.

Polar solvents are expected to stabilize the more polar transition state of the C-N bond rotation, where there is greater charge separation, thus lowering the rotational barrier compared to the gas phase or nonpolar solvents. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the conformational energetics of this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

By performing conformational analysis in different simulated solvent environments (e.g., chloroform, water), a theoretical understanding of how the solvent modulates the conformational landscape of this compound can be achieved.

Spectroscopic Parameter Prediction

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are a powerful tool for structure elucidation and for validating experimental data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for predicting NMR chemical shifts.

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). The accuracy of the calculated chemical shifts is dependent on the level of theory and the basis set used in the calculation.

For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values can be compared with experimental NMR spectra to confirm the structure and to aid in the assignment of complex spectra. Due to the restricted C-N bond rotation, it is possible to observe separate signals for the two ethyl groups at low temperatures, a phenomenon that can also be investigated through temperature-dependent NMR calculations.

Table 1: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO method. Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| Carbonyl C=O | 154.5 | - |

| Aromatic C1 (C-O) | 149.0 | - |

| Aromatic C2 (C-CH₃) | 131.2 | - |

| Aromatic C3 | 127.0 | 7.15 |

| Aromatic C4 | 125.8 | 7.20 |

| Aromatic C5 | 124.5 | 7.10 |

| Aromatic C6 | 123.0 | 7.05 |

| Methyl C (on ring) | 17.5 | 2.25 |

| Methylene (B1212753) C (N-CH₂) | 42.0 | 3.40 |

| Methyl C (ethyl) | 14.2 | 1.20 |

Computational methods can also predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The results can be used to interpret and assign the bands observed in experimental spectra.

DFT calculations are commonly used to compute the harmonic vibrational frequencies. However, these calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, the calculated frequencies are typically scaled using empirical scaling factors to improve their agreement with experimental data.

For this compound, the calculated FT-IR and FT-Raman spectra would show characteristic bands for the different functional groups. Key vibrational modes would include the C=O stretching of the carbamate group (typically a strong band in the IR spectrum around 1700 cm⁻¹), C-H stretching vibrations of the aromatic ring and the alkyl groups, and various bending and rocking modes.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in this compound. Note: These are hypothetical values based on typical ranges for similar structures and are for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong | Medium |

| Carbonyl C=O Stretch | 1710 | Very Strong | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| C-N Stretch | 1350 | Medium | Medium |

| C-O Stretch | 1250 | Strong | Medium |

Environmental Fate and Transformation Pathways of 2 Methylphenyl Diethylcarbamate Analogs

Environmental Partitioning and Transport Mechanisms

The distribution and movement of 2-Methylphenyl Diethylcarbamate analogs in the environment are governed by their physicochemical properties and the characteristics of the surrounding environmental compartments.

Multimedia Fate Models for Chemical Distribution

Multimedia fate models are computational tools essential for predicting the environmental distribution of chemicals. nih.gov These models utilize the fundamental principles of mass balance to estimate the partitioning and persistence of a substance across various environmental compartments, including air, water, soil, and biota. nih.govepa.gov The distribution is largely influenced by a chemical's properties such as aqueous solubility, vapor pressure, and partition coefficients like the octanol-water partition coefficient (Kow). epa.gov

For pesticides and other organic contaminants, specialized multimedia fate models have been developed. For instance, the US EPA's MM5/MCIP/SMOKE/CMAQ modeling system has been integrated with a dynamic soil model and a pesticide emission model (PEM) to create a comprehensive tool for tracking pesticides through soil, atmosphere, and onto vegetation surfaces. osti.gov Another example is the National Institute for Agro-Environmental Sciences' multimedia environmental fate model (NIAES-MMM-Global), which has been developed to include paddy field compartments, crucial for assessing the fate of pesticides in agricultural settings. nih.gov

Table 1: Key Input Parameters for Multimedia Fate Models

| Parameter | Description | Relevance to Environmental Fate |

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Determines the tendency of a chemical to volatilize into the atmosphere. |

| Water Solubility | The maximum amount of a chemical that can dissolve in a given amount of water. | Affects the concentration in aquatic systems and the potential for leaching in soil. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. | Indicates the tendency of a chemical to bioaccumulate in fatty tissues of organisms. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | Describes the partitioning between air and water. |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | A measure of the tendency of a chemical to adsorb to soil organic carbon. | Determines the mobility of a chemical in soil and its potential to leach into groundwater. |

| Degradation Half-life (in air, water, soil) | The time it takes for half of the chemical to be degraded in a specific environmental compartment. | Indicates the persistence of the chemical in the environment. |

This table presents the general types of data required for multimedia fate modeling of organic chemicals. The specific values for this compound would need to be determined experimentally or through estimation techniques.

Influence of Indoor Emissions on Outdoor Environmental Concentrations

Carbamate (B1207046) compounds are utilized in various applications, including as insecticides for both agricultural and domestic purposes. delaware.gov Their use in and around homes can lead to their presence in indoor environments, such as in house dust. nih.gov While indoor environments are often considered separate from the broader environment, there is a continuous exchange of air and particles between indoors and outdoors.

Ventilation, both natural and mechanical, can transport indoor air pollutants, including those volatilized from surfaces or present in dust, to the outdoor atmosphere. While the concentrations of many pollutants are often higher indoors, the cumulative effect of emissions from numerous buildings in a dense urban area can potentially contribute to outdoor environmental concentrations, although this is generally considered a minor pathway compared to large-scale agricultural applications. delaware.gov For many pesticides, the primary route of environmental entry is through direct application, with subsequent volatilization and transport. researchgate.net

Research on other semi-volatile organic compounds has shown that indoor sources can influence outdoor air quality in the immediate vicinity of buildings. However, for a compound like this compound, without specific data on its indoor usage and emission rates, the significance of this pathway remains speculative.

Abiotic Transformation Processes

Abiotic transformation processes, which are non-biological, play a significant role in the degradation of chemical compounds in the environment. For this compound analogs, photolytic and hydrolytic degradation are key abiotic pathways.

Photolytic Degradation in Aqueous and Gaseous Phases

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process can occur directly, when the chemical itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. tandfonline.com

Studies on aromatic carbamate pesticides reveal that they can undergo direct photolysis in aqueous solutions. nih.gov The quantum yields of photodegradation, a measure of the efficiency of the process, have been shown to vary depending on the specific chemical structure and the solvent. nih.gov For some aromatic carbamates, the degradation is more efficient in non-aqueous environments, mimicking leaf surfaces, than in water. nih.gov The degradation mechanism often involves the cleavage of the C-O bond in the ester group, leading to the formation of phenoxyl radicals. nih.gov

The presence of photocatalysts, such as titanium dioxide (TiO2) and zinc oxide (ZnO), can significantly enhance the degradation of carbamate pesticides in water and soil under UV irradiation. researchgate.netmdpi.com This process, known as photocatalytic degradation, involves the generation of highly reactive hydroxyl radicals on the surface of the catalyst, which then attack and break down the pesticide molecule. tandfonline.commdpi.com

In the gaseous phase, organic compounds can be degraded by hydroxyl radicals (•OH) formed through photochemical reactions in the atmosphere. The rate of this degradation is an important factor in determining the atmospheric lifetime of a compound. For the analogous compound DEET, photo-oxidation mediated by hydroxyl radicals is a rapid degradation pathway for the small amounts that enter the air. nih.gov

Table 2: Photodegradation Data for Analogous Aromatic Carbamate Pesticides in Aqueous Solution

| Compound | Wavelength (nm) | Half-life (t½) | Conditions | Reference |

| Methomyl | 254 | Varies with pH | Aqueous solution | researchgate.net |

| Carbofuran (B1668357) | Polychromatic light | < 2 hours | With ZnO/TiO2 catalyst | researchgate.net |

| Atrazine | 306 | 60-100 hours | Photolysis in soil | mdpi.com |

| Heptachlor | 306 | ~30 hours | With TiO2 catalyst in soil | mdpi.com |

This table provides examples of photodegradation data for other pesticides, illustrating the types of information relevant to assessing the photolytic fate of this compound. Data for the target compound is not available in the cited literature.

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature. For carbamate pesticides, the ester linkage is susceptible to hydrolysis, which is a primary degradation pathway in aqueous environments. frontiersin.orgnih.gov

Generally, the hydrolysis of carbamates is faster under alkaline conditions. frontiersin.org The degradation of carbamates through hydrolysis typically leads to the formation of less toxic metabolites. nih.gov A study on the hydrolysis of N,N-diethyl-m-toluamide (DEET), a structural analog, investigated its stability across a range of pH values. The enzyme DthA from Pseudomonas putida was found to catalyze the hydrolysis of the amide bond in DEET to produce 3-methylbenzoic acid and diethylamine (B46881), with optimal activity at a pH of 7.9. nih.gov While this is an enzymatic hydrolysis, it points to the lability of the amide/carbamate bond under certain conditions. The chemical hydrolysis of carbamates is a key process influencing their persistence in water and moist soils.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from the environment. researchgate.net

Microorganisms have been isolated that are capable of degrading a wide variety of carbamate pesticides. researchgate.netresearchgate.net The primary mechanism of microbial degradation of carbamates is often the hydrolysis of the carbamate ester bond, a reaction catalyzed by enzymes called carbamate hydrolases or esterases. frontiersin.orgresearchgate.netresearchgate.net This initial step breaks the pesticide down into less toxic components. For aromatic carbamates, the resulting phenolic compound may be further metabolized by the microorganisms. frontiersin.org

Numerous bacterial and fungal genera have been identified as being involved in the degradation of carbamate pesticides, including Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Aspergillus, and Trichoderma. frontiersin.orgnih.gov The ability of microbial communities to degrade these compounds can be enhanced in soils with a history of pesticide application, a phenomenon known as enhanced biodegradation. researchgate.net

For N,N-disubstituted carbamates, the initial hydrolytic step would yield a phenol (B47542), carbon dioxide, and a secondary amine (in this case, diethylamine). The subsequent fate of these breakdown products would depend on the metabolic capabilities of the present microorganisms. For instance, the diethylamine produced from the hydrolysis of N,N-diethyl-m-toluamide (DEET) can be utilized by some microorganisms as a source of carbon and nitrogen. nih.gov

Microbial Degradation and Metabolite Formation

For instance, the degradation of the structurally similar compound N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida DTB begins with the hydrolysis of the amide bond, yielding 3-methylbenzoate (B1238549) and diethylamine. nih.gov The 3-methylbenzoate is then further metabolized via 3-methylcatechol, which undergoes ring cleavage and enters central metabolic pathways. nih.gov This process highlights a common strategy employed by microorganisms to break down such synthetic compounds.

In the case of other carbamate pesticides, such as carbofuran, microbial degradation also commences with the hydrolysis of the carbamate linkage, catalyzed by a carbofuran hydrolase. frontiersin.orgnih.gov This releases the phenolic moiety, which can then undergo further degradation. Similarly, the degradation of carbendazim (B180503) involves the hydrolysis of the methyl carbamate side-chain to produce 2-aminobenzimidazole. frontiersin.orgnih.gov

Based on these analogous pathways, it is hypothesized that the microbial degradation of this compound would be initiated by a hydrolase enzyme. This enzyme would cleave the carbamate ester bond, resulting in the formation of 2-methylphenol and diethylamine. These initial metabolites would then be susceptible to further microbial metabolism. 2-methylphenol could be hydroxylated and subsequently undergo ring cleavage, a common fate for phenolic compounds in the environment. Diethylamine could serve as a source of carbon and nitrogen for the degrading microorganisms.

Table 1: Predicted Initial Microbial Degradation Products of this compound Based on Analogous Compounds

| Parent Compound | Analogous Compound | Initial Degradation Step | Predicted Metabolite 1 | Predicted Metabolite 2 | Reference |

| This compound | N,N-diethyl-m-toluamide (DEET) | Hydrolysis of amide/ester bond | 2-Methylphenol | Diethylamine | nih.gov |

| This compound | Carbofuran | Hydrolysis of ester bond | 2-Methylphenol | Diethylamine | frontiersin.orgnih.gov |

Persistence and Biodegradation Rates

The persistence of a chemical compound in the environment is determined by a combination of its intrinsic properties and various environmental factors. For carbamate pesticides, microbial degradation is a primary route of dissipation. researchgate.net The rate of this biodegradation can vary significantly depending on factors such as soil type, moisture, temperature, and the presence and abundance of competent microbial populations.

While direct data on the biodegradation rates of this compound is not available, studies on other pesticides provide insight into the potential range of its environmental persistence. For example, the herbicide 2,4-D has a relatively short average half-life of 10 days in soils and less than 10 days in water. juniperpublishers.com However, this can be significantly longer in cold, dry soils or where the necessary microbial community is absent. juniperpublishers.com This highlights the critical role of environmental conditions in determining the persistence of such compounds.

The persistence of carbamate pesticides can also be influenced by their chemical structure. For instance, the fungicide thiophanate-methyl (B132596) was found to be degraded by Enterobacter sp. and Bacillus sp., with 60% and 77% of the initial amount being degraded over 16 days in a liquid medium, respectively. researchgate.net In soil, the half-life (DT50) of thiophanate-methyl was 6.3 days when inoculated with Enterobacter sp. and 5.1 days with Bacillus sp. researchgate.net

The presence of other carbon sources can also affect biodegradation rates. In the case of thiophanate-methyl, the addition of glucose stimulated bacterial growth but reduced the rate of fungicide degradation, suggesting a preference for the more easily metabolizable substrate. researchgate.net

Given the general biodegradability of carbamates, it is expected that this compound would be susceptible to microbial degradation. However, its actual persistence in the environment would be site-specific, influenced by the local microbial community and physicochemical conditions. The presence of the methyl group on the phenyl ring might slightly influence the rate of degradation compared to unsubstituted analogs, but it is unlikely to render the compound completely recalcitrant.

Table 2: Factors Influencing the Persistence and Biodegradation of Carbamate Analogs

| Factor | Influence on Biodegradation | Example Compound | Reference |

| Microbial Community | Presence of specific degrading microorganisms is crucial. | 2,4-D, Thiophanate-methyl | researchgate.netjuniperpublishers.com |

| Soil Moisture | Higher moisture generally increases degradation rates. | 2,4-D | juniperpublishers.com |

| Temperature | Colder temperatures slow down microbial activity and degradation. | 2,4-D | juniperpublishers.com |

| Co-contaminants/Nutrients | Presence of other easily metabolizable substrates can slow down degradation of the target compound. | Thiophanate-methyl | researchgate.net |

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Methylphenyl Diethylcarbamate, and how do reaction parameters (e.g., catalysts, solvents) impact yield and purity?

- Methodological Answer : The synthesis of carbamates like this compound often employs carbamation reactions using diethylcarbamoyl chloride and 2-methylphenol under basic conditions. Zinc-promoted reactions or polymer-supported reagents can enhance efficiency and reduce by-products . For example, Yadav et al. (1998) demonstrated zinc-mediated carbamate synthesis with high regioselectivity, while Mormeneo et al. (2004) optimized yields using polymer-supported chloroformates . Solvent polarity (e.g., THF vs. DCM) and temperature (room temp vs. reflux) critically influence reaction kinetics and purity.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR : Look for distinct signals: δ ~1.2 ppm (triplet, –CH2CH3), δ ~3.3–4.1 ppm (quartet, –OCH2–), and aromatic proton signals at δ ~6.8–7.5 ppm .

- FT-IR : Carbamate C=O stretching at ~1700–1750 cm⁻¹ and N–H bending (if present) near 1500 cm⁻¹ .

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity analysis; ESI-MS should show [M+H]+ peaks matching the molecular formula (C12H17NO2, MW 207.27) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate the reactivity and metabolic pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict hydrolysis rates under physiological conditions by analyzing electron density maps of the carbamate bond. Molecular docking studies (e.g., AutoDock Vina) may reveal interactions with metabolic enzymes like cytochrome P450, explaining bioactivation or detoxification pathways . For instance, PubChem’s InChI data for structurally similar diethylamino-phenylacetic acid provides a template for modeling hydrogen-bonding interactions .

Q. What experimental design considerations are critical for reconciling discrepancies in toxicity or bioactivity data across studies on this compound?

- Methodological Answer : Contradictions often arise from variability in:

- Dose-response models : Standardize EC50/IC50 calculations using nonlinear regression (e.g., four-parameter logistic curve) .

- Cell lines/organisms : Use isogenic cell lines or controlled in vivo models (e.g., zebrafish embryos) to minimize genetic variability .

- Metabolite profiling : LC-HRMS can identify phase I/II metabolites that may confound bioactivity results .

Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction paired with SHELXL refinement (via Olex2 or WinGX) enables precise determination of bond angles and torsional strain in carbamate derivatives. For example, SHELX’s robust handling of twinned data is critical for resolving disorder in aromatic rings or flexible ethyl groups . Pre-refinement steps should include PLATON checks for missed symmetry and solvent masking .

Methodological Considerations for Pharmacological Studies

Q. What ethical and logistical frameworks apply when designing in vivo studies for this compound?

- Methodological Answer : Adhere to ICH guidelines for humane endpoints and dose justification . Participant selection (e.g., rodent models) must account for age, sex, and genetic background to ensure reproducibility. Facilities should maintain AAALAC accreditation, and protocols must include toxicity thresholds derived from prior in vitro assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。